molecular formula C12H11FO3 B12999187 Rel-((1S,2R)-1-fluoro-2-formylcyclopropyl)methyl benzoate

Rel-((1S,2R)-1-fluoro-2-formylcyclopropyl)methyl benzoate

Cat. No.: B12999187
M. Wt: 222.21 g/mol
InChI Key: VVEXYCRSUOERDO-ZYHUDNBSSA-N
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Description

Rel-((1S,2R)-1-fluoro-2-formylcyclopropyl)methyl benzoate is a chemical compound characterized by its unique structure, which includes a cyclopropyl ring substituted with a fluoro and formyl group, and a benzoate ester

Preparation Methods

The synthesis of Rel-((1S,2R)-1-fluoro-2-formylcyclopropyl)methyl benzoate typically involves multiple steps. One common synthetic route includes the formation of the cyclopropyl ring followed by the introduction of the fluoro and formyl groups. The final step involves esterification with benzoic acid. Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

Rel-((1S,2R)-1-fluoro-2-formylcyclopropyl)methyl benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Rel-((1S,2R)-1-fluoro-2-formylcyclopropyl)methyl benzoate has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rel-((1S,2R)-1-fluoro-2-formylcyclopropyl)methyl benzoate involves its interaction with specific molecular targets. The fluoro group can enhance binding affinity to certain enzymes or receptors, while the formyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Rel-((1S,2R)-1-fluoro-2-formylcyclopropyl)methyl benzoate can be compared to similar compounds such as:

Properties

Molecular Formula

C12H11FO3

Molecular Weight

222.21 g/mol

IUPAC Name

[(1S,2R)-1-fluoro-2-formylcyclopropyl]methyl benzoate

InChI

InChI=1S/C12H11FO3/c13-12(6-10(12)7-14)8-16-11(15)9-4-2-1-3-5-9/h1-5,7,10H,6,8H2/t10-,12-/m1/s1

InChI Key

VVEXYCRSUOERDO-ZYHUDNBSSA-N

Isomeric SMILES

C1[C@@H]([C@@]1(COC(=O)C2=CC=CC=C2)F)C=O

Canonical SMILES

C1C(C1(COC(=O)C2=CC=CC=C2)F)C=O

Origin of Product

United States

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